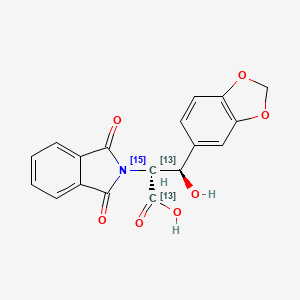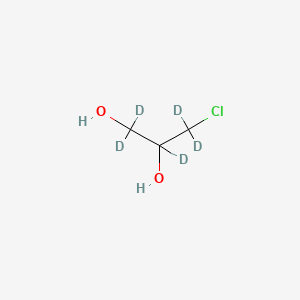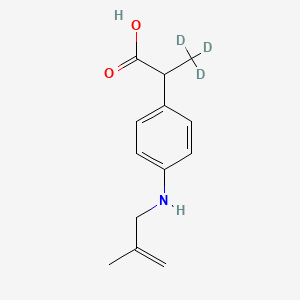
(R)-Tamsulosin-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tamsulosin-d3 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace hydrogen atoms in the molecular structure, which can potentially alter the pharmacokinetic properties of the compound. This compound is often used in scientific research to study the effects of deuterium substitution on drug metabolism and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tamsulosin-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Tamsulosin can lead to the formation of ®-Tamsulosin-d3.
Industrial Production Methods
Industrial production of ®-Tamsulosin-d3 Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize deuterium incorporation.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Tamsulosin-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Tamsulosin-d3 Hydrochloride has several applications in scientific research, including:
Pharmacokinetic Studies: Used to study the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs with improved efficacy and reduced side effects.
Biological Studies: Used in biological research to study the interaction of the compound with various biological targets.
Mechanism of Action
®-Tamsulosin-d3 Hydrochloride works by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck, leading to relaxation of smooth muscle and improved urine flow in patients with benign prostatic hyperplasia. The deuterium substitution may alter the binding affinity and metabolic stability of the compound, potentially enhancing its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin Hydrochloride: The non-deuterated form of the compound, commonly used in the treatment of benign prostatic hyperplasia.
Silodosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Alfuzosin: A similar compound with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Tamsulosin-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the pharmacokinetic properties and metabolic stability of the compound. This makes it a valuable tool in research and drug development.
Properties
IUPAC Name |
2-methoxy-5-[(2R)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-GGBIRWKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-acetyl-L-DOPA Methyl Ester](/img/new.no-structure.jpg)


![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)

![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)





